molecular formula C20H16N4O4S B2586985 N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 946385-17-7

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2586985
CAS No.: 946385-17-7
M. Wt: 408.43
InChI Key: KFTCSGYEXXEKPY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a structurally complex heterocyclic compound featuring a benzodioxolyl moiety linked via an acetamide group to a tricyclic system containing sulfur (8-thia), two methyl substituents (11,13-dimethyl), and a ketone (6-oxo). Its structural determination and refinement may leverage crystallographic tools like SHELX, a widely used software suite for small-molecule and macromolecular crystallography .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-10-5-11(2)22-19-16(10)17-18(29-19)20(26)24(8-21-17)7-15(25)23-12-3-4-13-14(6-12)28-9-27-13/h3-6,8H,7,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCSGYEXXEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the construction of the triazatricyclo framework, and the final coupling to form the acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability, including the recycling of solvents and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are scarce in published research, but one closely related derivative, N-(1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (CAS: 900285-27-0, Formula: C₂₆H₂₀N₄O₄), provides a basis for comparison .

Table 1: Structural and Functional Comparison

Property Target Compound Analog (CAS 900285-27-0)
Core Structure 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene 1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene
Substituents 11,13-dimethyl; acetamide linkage 6-benzyl, 10-methyl; carboxamide linkage
Molecular Formula C₂₃H₂₀N₄O₄S (estimated*) C₂₆H₂₀N₄O₄
Key Functional Groups Thia (sulfur), ketone, methyl groups Benzyl, methyl, carboxamide

Note: The molecular formula of the target compound is inferred based on IUPAC nomenclature rules and comparison with the analog.

Structural Implications

  • Thia vs. Benzyl Substitution : The presence of sulfur in the target compound’s tricyclic core (8-thia) may enhance metabolic stability compared to the benzyl group in the analog, which introduces steric bulk and lipophilicity .
  • Acetamide vs. Carboxamide Linkage : The acetamide group in the target compound could improve solubility relative to the carboxamide in the analog, though this depends on the electronic effects of adjacent substituents.

Hypothetical Bioactivity

While neither compound has publicly disclosed pharmacological profiles, the structural differences suggest divergent applications:

  • The target compound ’s sulfur atom and ketone group may favor interactions with cysteine proteases or oxidoreductases.
  • The analog ’s benzyl group might enhance membrane permeability, making it suitable for intracellular targets.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound characterized by its unique structural features that include a benzodioxole moiety and a triazatricyclo framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O4SC_{24}H_{30}N_4O_4S with a molecular weight of approximately 474.58 g/mol. The intricate structure integrates various functional groups that may enhance its biological activity.

PropertyValue
Molecular FormulaC24H30N4O4S
Molecular Weight474.58 g/mol
Structural FeaturesBenzodioxole and Triazatricyclo framework

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Structural analogs have been investigated for their potential to inhibit tumor growth.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation markers.

The mechanism of action for this compound likely involves interactions with biological macromolecules such as proteins or nucleic acids. The presence of heteroatoms (nitrogen and sulfur) in its structure may facilitate these interactions.

Case Studies and Research Findings

Research has highlighted the biological potential of this compound through various studies:

  • Antimicrobial Studies : A study investigating the antimicrobial efficacy of related benzodioxole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death.
  • Inflammation Modulation : Research has shown that certain derivatives can downregulate pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

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